molecular formula C8H17NO B6203508 2-methyl-2-(propan-2-yl)morpholine CAS No. 1493672-12-0

2-methyl-2-(propan-2-yl)morpholine

Cat. No.: B6203508
CAS No.: 1493672-12-0
M. Wt: 143.2
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Description

2-methyl-2-(propan-2-yl)morpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic compounds containing both nitrogen and oxygen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the morpholine ring. Morpholines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(propan-2-yl)morpholine typically involves the reaction of 2-methylmorpholine with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the isopropyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of morpholine derivatives, including this compound, often involves continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(propan-2-yl)morpholine undergoes various chemical reactions typical of secondary amines. These reactions include:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

2-methyl-2-(propan-2-yl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-(propan-2-yl)morpholine is unique due to the presence of both a methyl and an isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to other morpholine derivatives .

Properties

CAS No.

1493672-12-0

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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